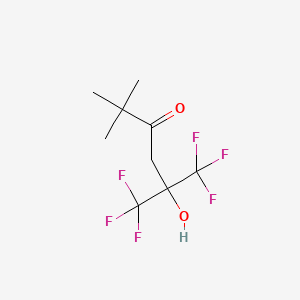
6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-(trifluoromethyl)hexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-(trifluoromethyl)hexan-3-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple trifluoromethyl groups and a hydroxyl group makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-(trifluoromethyl)hexan-3-one typically involves the use of fluorinated reagents and specific reaction conditions. One common method is the trifluoromethylation of a suitable precursor, followed by hydroxylation and further functional group modifications. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-(trifluoromethyl)hexan-3-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various fluorinated alcohols, ketones, and carboxylic acids, depending on the specific reaction pathway and conditions used .
Scientific Research Applications
6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-(trifluoromethyl)hexan-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-(trifluoromethyl)hexan-3-one involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes and interact with specific proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated hexanones and hydroxylated derivatives, such as:
- 6,6,6-Trifluoro-5-hydroxy-2,2-dimethylhexan-3-one
- 5-Hydroxy-2,2-dimethyl-5-(trifluoromethyl)hexan-3-one .
Uniqueness
What sets 6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-(trifluoromethyl)hexan-3-one apart is the presence of multiple trifluoromethyl groups, which significantly enhance its chemical stability and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
34844-45-6 |
|---|---|
Molecular Formula |
C9H12F6O2 |
Molecular Weight |
266.18 g/mol |
IUPAC Name |
6,6,6-trifluoro-5-hydroxy-2,2-dimethyl-5-(trifluoromethyl)hexan-3-one |
InChI |
InChI=1S/C9H12F6O2/c1-6(2,3)5(16)4-7(17,8(10,11)12)9(13,14)15/h17H,4H2,1-3H3 |
InChI Key |
VPKPKCOMLYEKLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















